REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5](=[O:19])[nH:6][c:7](-[c:12]3[c:13]([F:18])[cH:14][cH:15][cH:16][cH:17]3)[n:8][c:9]2[cH:10][cH:11]1.[CH:24]([N:25]([CH3:26])[CH3:27])=[O:28].[CH:29]([Cl:30])([Cl:31])[Cl:32].[S:20]([Cl:21])([Cl:22])=[O:23]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([Cl:22])[n:6][c:7](-[c:12]3[c:13]([F:18])[cH:14][cH:15][cH:16][cH:17]3)[n:8][c:9]2[cH:10][cH:11]1
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Name
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O=c1[nH]c(-c2ccccc2F)nc2ccc(Br)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c(-c2ccccc2F)nc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Fc1ccccc1-c1nc(Cl)c2cc(Br)ccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |